![molecular formula C13H18N2O4 B5139362 ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate](/img/structure/B5139362.png)
ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate
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Overview
Description
Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate, also known as EAAHP, is a synthetic amino acid derivative that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential use in scientific research.
Mechanism of Action
Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate works by binding to specific receptors in the body, which can trigger a variety of biochemical and physiological responses. This compound has been shown to have a similar mechanism of action as certain natural amino acids, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate can have a variety of biochemical and physiological effects, including the activation of certain receptors in the body. This compound has been shown to have an impact on neurotransmitter release, which could potentially lead to the development of new drugs for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate in lab experiments is its ability to mimic the activity of certain natural amino acids. This makes it a useful tool for researchers who are studying the role of specific receptors in the body. However, one limitation of using ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate is that it is a synthetic compound, which means that it may not be as effective as natural compounds in some cases.
Future Directions
There are several future directions for research involving ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate. One potential area of study is the development of new drugs that target specific receptors in the body. Researchers could also investigate the potential use of ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its impact on neurotransmitter release.
Synthesis Methods
Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of N-acetyl-L-phenylalanine ethyl ester with hydroxylamine hydrochloride and sodium acetate in the presence of a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to obtain ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate.
Scientific Research Applications
Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate has been studied for its potential applications in scientific research, particularly in the field of drug development. Researchers have found that ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate can mimic the activity of certain natural amino acids, which could potentially lead to the development of new drugs that target specific receptors in the body.
properties
IUPAC Name |
ethyl 2-acetamido-3-(3-aminophenyl)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-13(18)11(15-8(2)16)12(17)9-5-4-6-10(14)7-9/h4-7,11-12,17H,3,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORALONGOVHBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CC=C1)N)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-3-(3-aminophenyl)-3-hydroxypropanoate |
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